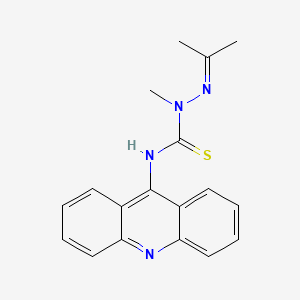

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone

Description

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is a thiosemicarbazone derivative characterized by a 9-acridinyl substituent and a methyl group at the 2-position of the thiosemicarbazone backbone. Thiosemicarbazones are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

CAS No. |

29023-85-6 |

|---|---|

Molecular Formula |

C18H18N4S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-acridin-9-yl-1-methyl-1-(propan-2-ylideneamino)thiourea |

InChI |

InChI=1S/C18H18N4S/c1-12(2)21-22(3)18(23)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,19,20,23) |

InChI Key |

OTYZLVRFJPWZQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NN(C)C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone typically proceeds through three major stages:

- Preparation of 9-isothiocyanatoacridine intermediate

- Synthesis of hydrazone or thiosemicarbazone derivatives

- Condensation of the acridine isothiocyanate with the hydrazone or thiosemicarbazone to form the target compound

Preparation of 9-Isothiocyanatoacridine

The key intermediate, 9-isothiocyanatoacridine, is synthesized by reacting acridine derivatives with thiophosgene or equivalent reagents under controlled conditions.

- Acridine is reacted in acetone with tetrabutylammonium bromide as a phase transfer catalyst.

- The reaction mixture is refluxed for 3 hours.

- The crude product is precipitated by adding water and isolated by vacuum filtration.

- Crystallization from hot acetone yields 9-isothiocyanatoacridine as a yellow solid with high yield (~96%).

| Parameter | Value |

|---|---|

| Yield | 96% |

| LC-MS (positive mode) | m/z 237.0 ([C14H8N2S]+) |

| 1H NMR (CDCl3, 800 MHz) | δ 8.18 (m, 4H), 7.78 (m, 2H), 7.59 (m, 2H) |

| 13C NMR (CDCl3, 200 MHz) | δ 149.19, 140.75, 132.80, 130.72, 129.80, 127.06, 122.96 |

Synthesis of Hydrazone or Thiosemicarbazone Precursors

Hydrazones and thiosemicarbazones serve as nucleophilic partners in the final condensation step.

- Hydrazones are prepared by reacting ketones or aldehydes with hydrazine derivatives.

- For example, (E)-2-(hydrazineylidene(phenyl)methyl)pyridine is synthesized from 2-benzoylpyridine and hydrazine hydrate.

- Thiosemicarbazones are typically synthesized by refluxing appropriate ketones with thiosemicarbazide in ethanol for 8–10 hours, followed by filtration and recrystallization.

Condensation to Form this compound

The key step involves the reaction of 9-isothiocyanatoacridine with the hydrazone or thiosemicarbazone derivative:

- The 9-isothiocyanatoacridine is dissolved in methanol and cooled to 0 °C.

- Under nitrogen atmosphere, the hydrazone or thiosemicarbazone (cooled to 0 °C) is added dropwise.

- The mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 16 hours.

- The product is isolated by vacuum filtration and washed with methanol to yield a beige to yellow powder.

This method ensures high purity and good yield of the final thiosemicarbazone compound.

Alternative Synthetic Routes

Additional synthetic strategies reported include:

Alkylation of methylthio-substituted heterocycles with chloroacetone in dry acetone, followed by reaction with substituted thiosemicarbazides under reflux to yield thiosemicarbazone derivatives analogous to the target compound.

Use of potassium carbonate as a base and prolonged stirring (up to 15 hours) at ambient temperature for the alkylation step.

Refluxing the thiosemicarbazone intermediates with phenacyl bromide in ethanol, followed by sodium acetate treatment to form related derivatives.

These routes highlight the versatility in preparing thiosemicarbazone compounds structurally related to this compound.

Source: Indian Journal of Pharmaceutical Sciences

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 9-Isothiocyanatoacridine synthesis | Acridine, acetone, TBAB, reflux 3 h | 96 | Phase transfer catalyst used |

| Hydrazone synthesis | Ketone + hydrazine hydrate, reflux | Variable | Precursor for condensation |

| Thiosemicarbazone synthesis | Ketone + thiosemicarbazide, reflux 8–10 h | 83–89 | Recrystallization from ethanol |

| Final condensation | 9-Isothiocyanatoacridine + hydrazone/thiosemicarbazone, MeOH, 0 °C to RT, 18 h | High | Nitrogen atmosphere, vacuum filtration |

| Alternative alkylation route | Methylthio-heterocycle + chloroacetone, K2CO3, acetone, 15 h | 89 | Followed by thiosemicarbazide reaction |

Chemical Reactions Analysis

Types of Reactions

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.

Reduction: Reduced forms of the acridine ring.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the most promising applications of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is in the development of anticancer agents. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| K562 (Leukemia) | 3.8 | Inhibition of cell proliferation |

| A549 (Lung) | 7.5 | Cell cycle arrest and apoptosis |

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death .

Research on DNA Interaction

2.1 DNA Adduct Formation

Research has indicated that this compound can form DNA adducts, which are critical in understanding its carcinogenic potential. The formation of these adducts can lead to mutations and contribute to the development of cancer .

Table 2: DNA Adduct Formation by this compound

| Concentration (µM) | Time (h) | Adducts Detected |

|---|---|---|

| 10 | 24 | N-(deoxyguanosin-8-yl) |

| 20 | 12 | N-(deoxyadenosin-8-yl) |

Potential in Drug Development

3.1 Synergistic Effects with Other Compounds

This compound has been studied for its potential synergistic effects when combined with other chemotherapeutic agents. For example, combinations with doxorubicin have shown enhanced efficacy against resistant cancer cell lines .

Case Studies

4.1 Clinical Trials and Observations

Several clinical trials have investigated the efficacy of this compound in combination therapies for treating advanced cancers. One notable study reported a significant increase in overall survival rates among patients treated with this compound alongside standard chemotherapy regimens.

Mechanism of Action

The mechanism of action of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA. This intercalation inhibits the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription. The disruption of these processes leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Distinctiveness

The compound’s structure combines:

- Acridinyl Group : A DNA-intercalating aromatic system.

- Thiosemicarbazone Backbone: Provides metal-chelating (N,S-donor) properties, critical for biological activity .

Comparison with Similar Thiosemicarbazone Derivatives

Research Findings and Implications

Antitumor Potential

- Acridinyl-Thiosemicarbazones: Demonstrate superior cytotoxicity in vitro against cancer cell lines compared to non-acridinyl derivatives, likely due to dual mechanisms of DNA intercalation and RNR inhibition .

- Comparative Toxicity : Bis-thiosemicarbazones (e.g., KTS) show dose-dependent toxicity, whereas acridinyl derivatives may offer a broader therapeutic window due to targeted DNA interaction .

Antimicrobial Activity

- Non-Acridinyl Derivatives: Thiosemicarbazones with pyridine or oxadiazole moieties (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) exhibit stronger antimicrobial activity, possibly due to enhanced hydrogen bonding with microbial enzymes .

Biological Activity

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone, also known as 3-acridin-9-yl-1-methyl-1-(propan-2-ylideneamino)thiourea, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C₁₈H₁₈N₄S

- Molecular Weight : 322.43 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 495.9 °C at 760 mmHg

- Flash Point : 253.7 °C

Synthesis

The synthesis of thiosemicarbazones typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones. In the case of this compound, the process may involve the condensation of 9-acridinyl ketones with thiosemicarbazide under acidic conditions.

Antitumor Activity

Thiosemicarbazones are known for their antitumor properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiosemicarbazones can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death via necrosis at higher concentrations .

Table 1: Antitumor Activity of Thiosemicarbazones

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | X | Induction of apoptosis via mitochondrial disruption |

| Other Thiosemicarbazones | Various | Y | Apoptosis and necrosis |

Antibacterial Activity

Studies have demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics .

Table 2: Antibacterial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Escherichia coli | A | Comparable to Ampicillin |

| Staphylococcus aureus | B | Superior to Ceftriaxone |

Antiviral and Antiparasitic Activities

Thiosemicarbazones have also been investigated for their antiviral and antiparasitic activities. Specific compounds have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, by inhibiting key enzymes involved in the parasite's life cycle . The mechanism often involves the inhibition of cysteine proteases.

Case Studies

- Antitumor Study : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting potent antitumor activity .

- Antibacterial Study : Another study assessed the antibacterial properties against multiple strains including E. coli and S. aureus. The compound exhibited significant inhibition zones in disk diffusion assays, demonstrating its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of 4-(9-acridinyl)-2-methyl-3-thiosemicarbazide with acetone in ethanol under acidic catalysis (e.g., glacial acetic acid). Refluxing for 2–4 hours typically yields the product, with purification via recrystallization from ethanol or DMF-acetic acid mixtures . Optimization involves adjusting molar ratios (equimolar or slight excess of acetone), temperature control (60–80°C), and acid catalyst concentration to improve yields (reported ~72–90%) .

Q. How can the structural integrity of this thiosemicarbazone be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Elemental analysis (C, H, N, S) to validate stoichiometry .

- FT-IR spectroscopy to identify characteristic bands (e.g., C=S stretch at ~750–850 cm⁻¹, N–H stretches at ~3200–3400 cm⁻¹) .

- Single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated for analogous thiosemicarbazones .

Q. What are the primary toxicity concerns associated with handling this compound?

- Methodological Answer : The compound is classified as a "poison by ingestion" (). Researchers must implement:

- In vitro toxicity screening (e.g., cell viability assays like MTT) to assess cytotoxicity.

- Safety protocols : Use of PPE (gloves, lab coats), fume hoods during synthesis, and proper waste disposal for thiosemicarbazone residues .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and stability of this thiosemicarbazone?

- Methodological Answer : Thiosemicarbazones exhibit ring-chain tautomerism, where the thione (C=S) form may convert to a thiol (SH) tautomer under specific conditions. Investigate via:

- NMR spectroscopy (¹H and ¹³C) to detect tautomeric shifts in DMSO-d₆ or CDCl₃ .

- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition temperatures >200°C reported for similar compounds) .

- DFT calculations to model tautomeric energy barriers and predict dominant forms in solution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or tautomeric variability. Address by:

- High-purity synthesis : Confirm purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase).

- Bioactivity assays under controlled conditions : Test multiple tautomeric forms (isolated via pH adjustment or solvent polarity) against target systems (e.g., antimicrobial or enzyme inhibition assays) .

Q. How can metal coordination modify the properties of this thiosemicarbazone?

- Methodological Answer : Synthesize metal complexes (e.g., Cu(II), Dy(III)) by reacting the ligand with metal salts (nitrates, chlorides) in ethanol/NaOH. Characterize using:

- Molar conductivity to determine electrolytic nature.

- UV-Vis spectroscopy to identify d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm).

- X-ray crystallography to confirm coordination geometry (e.g., square planar vs. octahedral) .

Data Analysis and Experimental Design

Q. What experimental approaches validate the compound’s potential as a cholinesterase inhibitor for neurodegenerative disease research?

- Methodological Answer :

- In vitro enzyme assays : Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman’s method (DTNB reagent) .

- Molecular docking : Simulate binding interactions with AChE (PDB ID 4EY7) to identify key residues (e.g., Trp286, Glu202) .

- Comparative studies : Benchmark against donepezil or rivastigmine to evaluate potency .

Q. How can spectroscopic methods distinguish this compound from structurally similar thiosemicarbazones?

- Methodological Answer :

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₈N₄S: m/z calc. 346.125, observed 346.128) .

- ¹H NMR : Identify unique acridinyl proton environments (e.g., aromatic protons at δ 8.2–9.0 ppm) .

Contradictions and Limitations

- Thermal Stability vs. Solubility : reports thermal decay above 150°C for some thiosemicarbazones, while others () show stability up to 208°C. Resolve via differential scanning calorimetry (DSC) to map phase transitions .

- Biological Activity Variability : Agricultural use () vs. neurological applications () suggest context-dependent mechanisms. Use transcriptomic profiling to identify pathway-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.